molecular formula C20H26N2O3S B3008866 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide CAS No. 946342-72-9

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B3008866
CAS No.: 946342-72-9
M. Wt: 374.5
InChI Key: MNLVUEKYFKOQRS-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide (hereafter referred to as the target compound) is a synthetic small molecule featuring a rigid adamantane backbone linked to a phenyl-thiazolidine-dione moiety. The adamantane group confers hydrophobicity and metabolic stability, while the thiazolidine-dione sulfonamide group may contribute to hydrogen bonding and electrostatic interactions with biological targets.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-19(20-11-14-8-15(12-20)10-16(9-14)13-20)21-17-2-4-18(5-3-17)22-6-1-7-26(22,24)25/h2-5,14-16H,1,6-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLVUEKYFKOQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide typically involves the formation of the thiazolidine ring followed by the attachment of the adamantane moiety. One common method involves the cyclization of a precursor molecule containing a sulfonamide group to form the thiazolidine ring. This is followed by a coupling reaction with an adamantane derivative under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

The target compound belongs to a broader class of adamantane-carboxamide derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent variations, synthetic routes, and biological activity where available.

Structural Analogs in PLK Inhibition Studies

ZINC26710739 (N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[3,2-e]pyrimidin-4-amine)
  • Key Differences: Replaces the adamantane-carboxamide group with a thieno[3,2-e]pyrimidin-4-amine moiety.
  • Biological Activity: Demonstrated inhibition of EhPLK with an IC₅₀ value determined via kinetic assays . Docking studies (LigPlot+) revealed interactions primarily through the thienopyrimidine ring and sulfonamide group, suggesting a distinct binding mode compared to the adamantane-containing target compound .
ZINC26710858 (N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thieno[2,3-e]pyrimidin-4-amine)
  • Key Differences: Features a thieno[2,3-e]pyrimidin-4-amine substituent instead of adamantane.
  • Biological Activity: Exhibited comparable EhPLK inhibition to ZINC26710739, with IC₅₀ values indicating similar potency. Structural analysis highlighted variations in binding-site interactions due to the shifted thienopyrimidine ring .
Comparative Insights
  • Both ZINC compounds lack the adamantane scaffold, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Adamantane-Carboxamide Derivatives with Varied Substituents

N-(4-(tert-butyl)phenyl)adamantane-1-carboxamide
  • Key Differences : Substitutes the thiazolidine-dione group with a tert-butylphenyl moiety.
  • Synthesis & Characterization : Synthesized via reductive transamidation, confirmed by ¹H/¹³C NMR . Lacks the sulfonamide group, likely reducing hydrogen-bonding capacity.
N-(4-(hydroxycarbamoyl)phenyl)adamantane-1-carboxamide
  • Key Differences : Incorporates a hydroxamic acid group (hydroxycarbamoyl) instead of thiazolidine-dione.
N-(4-ethoxyphenyl)-1-adamantanecarboxamide
  • Key Differences : Ethoxyphenyl substituent replaces the thiazolidine-dione-sulfonamide group.

Biphenyl-Sulfonyl Hydrazine Derivatives

Compound 11c (N-(4-(2-(1,1'-biphenyl-4-ylsulfonyl)hydrazinecarbonyl)phenyl)adamantane-1-carboxamide)
  • Key Differences : Biphenyl-sulfonyl hydrazine linker replaces the thiazolidine-dione.
  • Synthesis : 31% yield, m.p. 145.5°C; characterized by HRMS and elemental analysis .
Compound 11d (N-(4-(2-((4'-bromo-[1,1'-biphenyl]-4-yl)hydrazinecarbonyl)phenyl)adamantane-1-carboxamide)
  • Key Differences : Includes a brominated biphenyl group.
  • Synthesis : 45% yield, m.p. 165°C; enhanced halogenated aromaticity may improve π-π stacking in target binding .

Oxadiazole-Based Analog

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}adamantane-1-carboxamide
  • Key Differences : Oxadiazole ring replaces the thiazolidine-dione, with a methylphenyl substituent.
  • Structural Impact : The oxadiazole’s electron-deficient nature could alter electronic interactions in biological systems .

Biological Activity

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound characterized by the presence of a thiazolidine ring and adamantane moiety. The unique structural features of this compound suggest significant potential for various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound based on recent research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O3SC_{19}H_{24}N_2O_3S, with a molecular weight of approximately 368.47 g/mol. The compound features:

  • Thiazolidine Ring : Known for its role in various biological activities.
  • Adamantane Moiety : Contributes to the lipophilicity and potential receptor interactions.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing thiazolidine and oxazole rings have shown effectiveness against various pathogens. The following table summarizes some relevant findings:

Compound ClassStructure FeaturesBiological Activity
Thiazolidinone DerivativesThiazolidine ringAntimicrobial
Oxazole DerivativesOxazole ringAnticancer
PhenylthiazolesThiazole ring with phenyl groupsAntimicrobial and anti-inflammatory

Research has demonstrated that thiazolidinone derivatives can be more potent than traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The dual functionality of this compound may enhance its anticancer properties. Compounds with similar thiazolidine structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of DNA Gyrase : Some derivatives have shown potent inhibition against bacterial DNA gyrase and topoisomerase IV, suggesting a potential mechanism for anticancer activity by targeting similar pathways in cancer cells .

In vitro studies have reported IC50 values in the low micromolar range for compounds exhibiting anticancer activity against various cancer cell lines. This suggests that this compound may possess significant potential as an anticancer agent.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potency of thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus, showing MIC values as low as 0.008 μg/mL against S. pneumoniae . This suggests that this compound could exhibit similar or enhanced activity.
  • Anticancer Potential : Research on thiazolidine derivatives indicated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 0.0033 to 0.046 μg/mL . This underscores the importance of further exploring the anticancer potential of this compound.

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